N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5OS.ClH/c1-5-24(6-2)10-11-25(18(26)15-12-13(3)23(4)22-15)19-21-17-14(20)8-7-9-16(17)27-19;/h7-9,12H,5-6,10-11H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFKYAPKYDOPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=NN(C(=C3)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClFN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.0 g/mol. The compound features several functional groups that may contribute to its biological activity, including:
- Diethylaminoethyl group : Enhances solubility and potential interaction with biological membranes.
- Fluorobenzo[d]thiazole moiety : Imparts unique electronic properties that may influence receptor binding.
- Pyrazole and carboxamide functionalities : Potentially involved in enzyme inhibition and receptor modulation.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of cell proliferation in glioma and breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit cholinesterase enzymes. For instance, a related pyrazole derivative demonstrated selective inhibition against butyrylcholinesterase (BChE), which is relevant in the treatment of Alzheimer's disease .
The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses include:
- Receptor Interaction : The structural features suggest potential interactions with neurotransmitter receptors or other protein targets involved in cell signaling pathways.
- Cell Cycle Modulation : Studies have indicated that this compound may induce cell cycle arrest in specific phases, thereby inhibiting cancer cell growth .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Glioma | 15.7 | Induces G0/G1 phase arrest |
| Breast Cancer | 12.3 | Apoptosis induction |
| Colon Cancer | 18.5 | Inhibition of cell proliferation |
These findings highlight the compound's potential as an anticancer agent, warranting further exploration into its clinical applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, comparisons have been made with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidinyl) | Similar diethylamino group | Contains bromine; altered biological activity |
| N-(4-fluorobenzo[d]thiazol-2-yl)-N-(morpholinomethyl)-benzamide | Morpholino instead of diethylamino | Variation affects receptor interactions |
This comparative analysis underscores the importance of specific functional groups in determining biological activity.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride exhibit notable anticancer properties. A study highlighted that derivatives of thiazole and pyrazole structures possess significant cytotoxic effects against various cancer cell lines, including prostate cancer and melanoma. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation .
Targeting Specific Receptors
The compound has been studied for its potential to inhibit guanine-binding protein-coupled receptors (GPCRs), which play a pivotal role in cancer cell survival and proliferation. By targeting these receptors, the compound may help in developing new therapeutic strategies for treating resistant cancer types .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves a multi-step process that includes coupling reactions between thiazole derivatives and pyrazole frameworks. Understanding the structure-activity relationship is crucial for optimizing its anticancer efficacy. Variations in substituents on the aromatic rings can significantly influence biological activity and pharmacokinetics .
In Vitro Studies
In vitro studies conducted by the National Cancer Institute (NCI) demonstrated that compounds with similar structures to this compound showed promising results against a panel of human tumor cell lines. These studies often employ single-dose assays to evaluate growth inhibition rates, providing insights into the compound's potential as an anticancer agent .
ADME Studies
Absorption, Distribution, Metabolism, and Excretion (ADME) studies are critical for assessing the pharmacokinetic properties of new compounds. Preliminary evaluations suggest that derivatives of this compound exhibit favorable drug-like properties, making them suitable candidates for further development in clinical settings .
Q & A
Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Condensation of fluorobenzo[d]thiazole-2-amine with activated pyrazole intermediates in acetonitrile under reflux (1–3 minutes) to form intermediate carboxamides .
- Step 2 : Cyclization using iodine and triethylamine in DMF to generate the thiadiazole core, with sulfur elimination observed as a byproduct .
- Step 3 : Hydrochloride salt formation via acidification. Optimization requires precise control of temperature, solvent polarity (e.g., DMF vs. dichloromethane), and stoichiometry to maximize yields (typically 45–70%) and minimize side reactions .
Q. Which spectroscopic methods are critical for confirming its structural integrity?
Key characterization techniques include:
- 1H/13C NMR : To verify proton environments (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm, fluorobenzo-thiazole aromatic protons at δ 7.0–8.5 ppm) .
- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and tertiary amine N-H bending (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
Q. What preliminary pharmacological screening methods are recommended?
Initial assays should focus on:
- Enzyme Inhibition : Use fluorogenic substrates to measure interactions with kinases or proteases (IC50 determination) .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or ion channels) .
- Cytotoxicity Profiling : MTT assays in cancer cell lines (e.g., IC50 values in µM range) .
Advanced Research Questions
Q. How can synthetic yields be improved while maintaining stereochemical purity?
Advanced strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in cyclization steps .
- Catalytic Additives : Use of triethylamine or DMAP to accelerate amide bond formation .
- Design of Experiments (DoE) : Statistical optimization of variables (temperature, time, molar ratios) to identify critical parameters .
Q. How should contradictory bioactivity data across similar analogs be resolved?
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentrations in kinase assays) .
- Structural Modifications : Compare analogs with substitutions (e.g., fluorobenzo-thiazole vs. pyrimidine cores) using SAR tables (Table 1) . Table 1 : Bioactivity Comparison of Structural Analogs
| Substituent | Target Enzyme IC50 (nM) | Selectivity Index |
|---|---|---|
| 4-Fluorobenzo-thiazole | 12.3 ± 1.2 | 8.5 |
| 6-Fluorobenzo-thiazole | 18.9 ± 2.1 | 4.2 |
Q. What analytical challenges arise in assessing purity, and how are they mitigated?
Common issues and solutions:
- Hygroscopicity : Store compounds under inert gas (N2/Ar) to prevent hydrate formation .
- HPLC Purity Limits : Use reverse-phase C18 columns with trifluoroacetic acid (TFA) in mobile phase to resolve polar impurities .
- LC-MS Validation : Quantify trace impurities (<0.1%) via high-resolution MS/MS .
Q. How can data contradictions in structure-activity relationship (SAR) studies be addressed?
- Multi-Parametric Analysis : Combine molecular docking (e.g., AutoDock Vina) with free-energy perturbation (FEP) to predict binding affinities .
- Meta-Analysis : Aggregate data from analogs (e.g., substituent effects on logP and solubility) to refine pharmacophore models .
Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic (PK) Studies : Measure bioavailability (%F) and half-life (t1/2) in rodent models to identify metabolic instability .
- Metabolite Identification : Use LC-HRMS to detect Phase I/II metabolites (e.g., glucuronidation of the diethylamino group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
